molecular formula C9H9NO4 B13702827 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

Cat. No.: B13702827
M. Wt: 195.17 g/mol
InChI Key: FCBMJSQEZYLSAM-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-4-methylacetophenone using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • 1-(4-Hydroxy-3-methyl-5-nitrophenyl)ethanone
  • 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone
  • 1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone

Comparison: 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone

InChI

InChI=1S/C9H9NO4/c1-5-3-9(12)7(6(2)11)4-8(5)10(13)14/h3-4,12H,1-2H3

InChI Key

FCBMJSQEZYLSAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)C)O

Origin of Product

United States

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